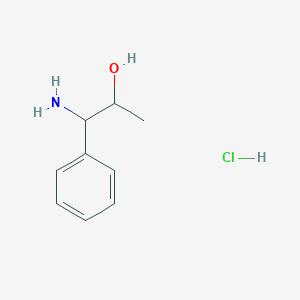

1-氨基-1-苯基丙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-1-phenylpropan-2-ol hydrochloride is a chemical compound with the CAS Number: 102439-90-7 . It has a molecular weight of 187.67 . It is a sympathomimetic agent that acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .

Synthesis Analysis

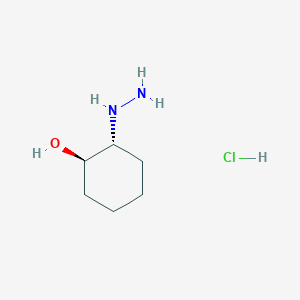

The synthesis of (1RS,2SR)-(±)-2-Amino-1-phenyl-1-propanol involves reductive amination of ®-(-)-1-Hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst . The compound is produced by fermentation of molasses with a strain of yeast, and benzaldehyde is added during the course of fermentation .Molecular Structure Analysis

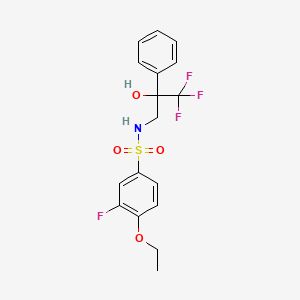

The molecular formula of 1-Amino-1-phenylpropan-2-ol hydrochloride is C9H14ClNO . The InChI code is provided in the references .Chemical Reactions Analysis

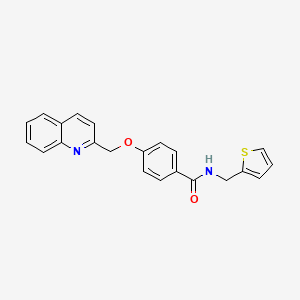

The compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .Physical And Chemical Properties Analysis

The compound has a melting point of 169-170°C . It is a white to yellow powder or crystals .科学研究应用

抗氧化和膜稳定特性

1-氨基-1-苯基丙烷-2-醇盐酸盐因其抗氧化和膜稳定特性而被探索。研究表明,虽然这些化合物不具有显着的抗氧化或抗自由基活性,但它们对红细胞氧化应激模型表现出明显的抗溶血作用。这表明它们是具有生物活性的化合物,能够由于与细胞膜成分的相互作用而产生膜稳定作用 (Malakyan 等人,2010)。

子宫松弛活性

1-氨基-1-苯基丙烷-2-醇盐酸盐衍生物的另一个重要应用是子宫松弛活性。在此类别中合成的新的外消旋化合物已在体外显示出有效的子宫松弛活性,并显着延迟了妊娠大鼠的临产。这些化合物还表现出比异舒普林盐酸盐更高的 cAMP 释放潜力 (Viswanathan & Chaudhari,2006)。

抗肿瘤活性

1-氨基-1-苯基丙烷-2-醇盐酸盐衍生物也因其抗肿瘤活性而进行了测试。为此目的合成了叔氨基烷醇盐酸盐并对其进行了评估,表明它们在抗肿瘤应用中具有作为生物活性化合物的潜力 (Isakhanyan 等人,2016)。

抗菌活性

1-氨基-1-苯基丙烷-2-醇盐酸盐衍生物的抗菌特性也已得到探索。其中一些合成的化合物显示出中等的抗菌活性,特别是对革兰氏阳性微生物,表明它们在抗菌治疗中的潜在用途 (Gasparyan 等人,2015)。

抗疟活性

还对 1-氨基丙烷-2-醇(包括 1-氨基-1-苯基丙烷-2-醇盐酸盐的衍生物)的合成进行了研究,以了解其抗疟活性。这些化合物对疟疾表现出微摩尔效力,其中一些对氯喹耐药和氯喹敏感的恶性疟原虫菌株均表现出有效性 (Robin 等人,2007)。

作用机制

Target of Action

1-Amino-1-phenylpropan-2-ol hydrochloride is a sympathomimetic compound . Its primary targets are adrenergic receptors , which play a crucial role in the sympathetic nervous system .

Mode of Action

The compound acts mainly by causing the release of norepinephrine , a neurotransmitter that plays a key role in the fight-or-flight response . It also has direct agonist activity at some adrenergic receptors . This means it binds to these receptors and activates them, leading to physiological responses.

Biochemical Pathways

The activation of adrenergic receptors by 1-Amino-1-phenylpropan-2-ol hydrochloride affects various biochemical pathways. The most significant of these is the norepinephrine pathway . The release of norepinephrine leads to a cascade of reactions that result in vasoconstriction and increased heart rate .

Result of Action

The activation of adrenergic receptors by 1-Amino-1-phenylpropan-2-ol hydrochloride leads to a range of physiological effects. It is most commonly used as a nasal vasoconstrictor , reducing blood flow to the nasal passages and thereby decreasing congestion . It also acts as an appetite suppressant .

安全和危害

属性

IUPAC Name |

1-amino-1-phenylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1-phenylpropan-2-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)